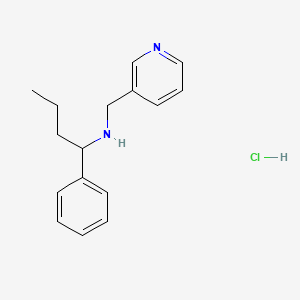

![molecular formula C20H24N2O5 B4624578 2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4624578.png)

2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide

Overview

Description

The compound , due to its complex nomenclature, appears to be a synthetic molecule with potential applications in various fields of chemistry and biology. Although no direct studies were found on this specific compound, related research on similar compounds provides insights into the synthesis, structure, and properties of complex acetamides and their derivatives.

Synthesis Analysis

Research has demonstrated various synthetic approaches to complex acetamides and related compounds. For instance, Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving gabapentin, glyoxal, and isocyanide to produce novel N-cyclohexyl-3-oxo-2-arylpropanamides and N-(tert-butyl)-2-arylacetamide derivatives (Amirani Poor et al., 2018). This method highlights the versatility of Ugi reactions in generating complex molecular structures, potentially applicable to the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of complex organic compounds is often determined through spectroscopic methods and theoretical studies. Amirani Poor et al. (2018) also conducted theoretical studies to understand the impact of electron-donating and electron-withdrawing groups on the strength of intramolecular hydrogen bonds in their synthesized compounds. These insights are crucial for predicting the behavior and stability of similar complex molecules, including the one .

Chemical Reactions and Properties

The reactivity of complex acetamides can vary significantly based on their functional groups. Kuznetsov and Bubnov (2007) discussed the functionalization of N-tert-butoxycarbonyl derivatives, indicating the potential for further chemical modifications through reactions like bromine replacement (Kuznetsov & Bubnov, 2007). Such reactions could be relevant for the modification or functionalization of the target compound.

Scientific Research Applications

Synthesis and Application in Drug Development

- The chemoselective acetylation process, using Novozym 435 as a catalyst, has been optimized for synthesizing intermediates crucial for antimalarial drug development, underscoring the importance of specific chemical transformations in medicinal chemistry (Magadum & Yadav, 2018).

- Innovative synthesis techniques have been developed for creating novel classes of biologically active compounds, highlighting the role of specific chemical scaffolds in drug discovery and the potential for producing new therapeutic agents (Amirani Poor et al., 2018).

Chemical Synthesis and Mechanistic Studies

- Studies on the synthesis of aza tricyclic compounds provide insights into the photolysis processes of dihydromayurone oximes, illustrating the complexity and specificity of chemical reactions used to create intricate molecular structures (Takahashi & Ito, 1983).

- Research into exo Diels-Alder adducts between N-acetoxyphenylmaleimides and furan explores the stereochemistry and molecular packing of specific adducts, offering detailed insights into reaction mechanisms and molecular design (Trujillo-Ferrara et al., 2004).

Antioxidant Properties and Biological Activity

- The investigation of 1,2-isothiazolidine-1,1-dioxide derivatives for their dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production, provides an example of chemical compounds being tailored for specific therapeutic targets, including anti-inflammatory and antioxidant activities (Inagaki et al., 2000).

- Studies on the antioxidant activities of phenols and catechols reveal the impact of media on their H-atom donating activities, contributing to the understanding of antioxidant mechanisms and the potential for designing more effective antioxidant compounds (Barclay et al., 1999).

properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-20(2,3)11-4-6-12(7-5-11)26-10-15(23)21-22-18(24)16-13-8-9-14(27-13)17(16)19(22)25/h4-7,13-14,16-17H,8-10H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDIQTDFMBFMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN2C(=O)C3C4CCC(C3C2=O)O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-tert-butylphenoxy)-N-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)

![5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4624525.png)

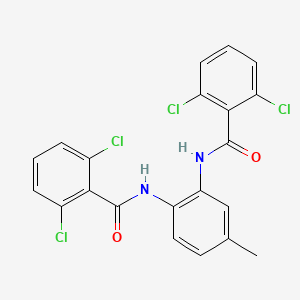

![N~1~-(2,3-dichlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4624528.png)

![ethyl 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4624533.png)

![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4624551.png)

![2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B4624563.png)

![5-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4624572.png)

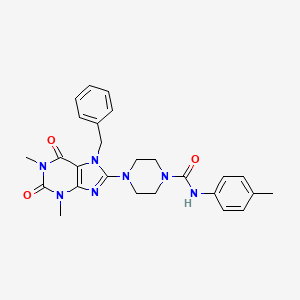

![2-(5-chloro-2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4624579.png)

![methyl 2-[(2,5-difluorobenzoyl)amino]benzoate](/img/structure/B4624581.png)

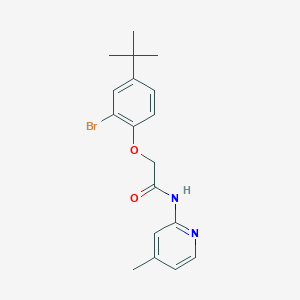

![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)